5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Kinase inhibitor discovery Mitotic kinase targeting NEK1/NEK2 pharmacology

Validated NEK1/NEK2 dual-inhibitor scaffold (TTD-annotated, J. Med. Chem.) for kinase drug discovery. The 5-fluoro-2-(4-methylpiperazin-1-yl)aniline core offers a target-validated chemotype with two synthetic vectors (aniline amine for amide coupling; piperazine tertiary amine for alkylation). Meets Rule of Three criteria (MW 209.27, XLogP3 1.3, TPSA 32.5 Ų). 5-Fluoro substitution blocks CYP450 oxidation, enhancing metabolic stability vs. non-fluorinated analogs. ≥98% purity ensures reproducible SAR. Do not substitute with non-fluorinated or positional isomers—removes target validation, alters electronic distribution, and introduces uncontrolled variables.

Molecular Formula C11H16FN3
Molecular Weight 209.268
CAS No. 869944-01-4
Cat. No. B2616959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(4-methylpiperazin-1-yl)aniline
CAS869944-01-4
Molecular FormulaC11H16FN3
Molecular Weight209.268
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)F)N
InChIInChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3
InChIKeyMEVYGYSJGBINCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4): A Validated NEK1/NEK2 Kinase Inhibitor Scaffold and Fragment-Based Discovery Building Block


5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4) is a fluorinated N-arylpiperazine aniline derivative with the molecular formula C11H16FN3 and a molecular weight of 209.27 g/mol . The compound features a fluorine atom at the 5-position of the aniline ring and a 4-methylpiperazine moiety at the 2-position, with a computed XLogP3 value of 1.3 and a topological polar surface area (TPSA) of 32.5 Ų [1]. It is structurally characterized as a fragment molecule that serves as a scaffold for molecular linking, expansion, and modification in drug discovery programs [2]. Critically, this compound is annotated in authoritative databases as an inhibitor of both NIMA-related kinase 1 (NEK1) and NEK2, based on primary research published in the Journal of Medicinal Chemistry [3].

Why 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Cannot Be Substituted by Generic N-Arylpiperazine or Non-Fluorinated Aniline Analogs


Substituting 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline with generic N-arylpiperazine analogs or non-fluorinated aniline derivatives introduces substantial risks to experimental reproducibility and target engagement profiles. This compound occupies a specific intersection of structural features—5-fluoro substitution on the aniline ring combined with an N-methylpiperazine at the 2-position—that is directly linked to its validated NEK1/NEK2 dual-inhibitory activity [1]. Removal of the fluorine atom, as in 2-(4-methylpiperazin-1-yl)aniline (CAS 180605-36-1, MW 191.27 g/mol), eliminates the electron-withdrawing effect at the 5-position, altering both the electronic distribution of the aromatic ring and the compound‘s hydrogen-bonding capacity . Removal of the N-methyl group, as in 5-fluoro-2-(piperazin-1-yl)aniline, introduces a secondary amine capable of additional hydrogen bonding and increased polarity, modifying both solubility parameters and potential off-target interactions . Furthermore, the 2-substitution pattern on the aniline ring is non-interchangeable with 4-substituted positional isomers (e.g., 4-(4-methylpiperazin-1-yl)aniline), which exhibit distinct molecular geometries and biological target profiles [2]. For procurement decisions involving kinase inhibitor discovery or fragment-based lead optimization, substitution with structurally related but biologically unvalidated analogs introduces uncontrolled variables that compromise SAR interpretation and may invalidate cross-study comparisons.

Quantitative Differentiation Evidence for 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline vs. Closest Structural Analogs


Validated NEK1/NEK2 Dual Kinase Inhibition: Target Engagement Differentiating 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline from Non-Fluorinated and Positional Isomers

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is specifically annotated as a dual inhibitor of NEK1 and NEK2 kinases based on structure-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry [1]. This target engagement profile is unique to the 5-fluoro-2-(4-methylpiperazin-1-yl)aniline scaffold among closely related aniline analogs. In contrast, the non-fluorinated analog 2-(4-methylpiperazin-1-yl)aniline (CAS 180605-36-1) lacks annotated NEK1/NEK2 inhibitory activity and is instead documented primarily as a general synthetic intermediate for SRC tyrosine kinase inhibitors and vaccine adjuvant applications . The positional isomer 4-(4-methylpiperazin-1-yl)aniline exhibits a fundamentally different biological profile, functioning as a precursor for c-MYC G-quadruplex stabilizers rather than NEK kinase inhibitors [2]. The 5-fluoro substitution is therefore not merely a pharmacokinetic modification but a determinant of target selectivity within the NEK kinase family.

Kinase inhibitor discovery Mitotic kinase targeting NEK1/NEK2 pharmacology Fragment-based drug design

Fluorine Substitution Effects on Lipophilicity and Metabolic Stability: Quantitative Physicochemical Comparison with Non-Fluorinated 2-(4-Methylpiperazin-1-yl)aniline

The presence of a fluorine atom at the 5-position of the aniline ring confers quantifiable differences in physicochemical properties compared to the non-fluorinated analog. 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline exhibits a computed XLogP3 value of 1.3, compared to the non-fluorinated analog 2-(4-methylpiperazin-1-yl)aniline (CAS 180605-36-1) which possesses a lower lipophilicity due to the absence of the electronegative fluorine substituent [1]. This ~0.3-0.5 log unit increase in lipophilicity (typical for aromatic fluorine substitution) modulates membrane permeability and nonspecific protein binding. Additionally, the fluorine atom is documented to contribute to the compound‘s metabolic stability and bioavailability by blocking oxidative metabolism at the 5-position of the aniline ring, a common site for CYP450-mediated hydroxylation . The non-fluorinated analog lacks this metabolic blockade and is consequently more susceptible to Phase I oxidative metabolism at the corresponding aromatic position.

Medicinal chemistry Lead optimization Physicochemical profiling Metabolic stability enhancement

Methylated Piperazine Moiety: Comparative Hydrogen Bonding Capacity vs. Unsubstituted Piperazine Analogs

The 4-methyl substitution on the piperazine ring of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline eliminates the secondary amine hydrogen bond donor present in unsubstituted piperazine analogs such as 5-fluoro-2-(piperazin-1-yl)aniline . This structural difference translates to a quantifiable reduction in hydrogen bond donor count: the target compound possesses one hydrogen bond donor (the primary aniline NH2), whereas 5-fluoro-2-(piperazin-1-yl)aniline would possess two hydrogen bond donors (aniline NH2 plus piperazine NH) . This difference directly impacts the compound‘s topological polar surface area (TPSA), with the target compound exhibiting a TPSA of 32.5 Ų [1]. The reduced hydrogen bonding capacity of the N-methylpiperazine moiety is documented to enhance binding affinity and selectivity toward specific molecular targets by minimizing nonspecific polar interactions .

Medicinal chemistry Hydrogen bonding Receptor binding Fragment optimization

Comparative Physicochemical and Drug-Likeness Profile vs. 5-Fluoro-2-(piperazin-1-ylmethyl)aniline Positional Isomer

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline and the positional analog 5-fluoro-2-(piperazin-1-ylmethyl)aniline (PubChem CID 82509856) exhibit quantifiable differences in key drug-likeness parameters despite sharing the same core aniline-fluorine substitution pattern [1]. The target compound possesses a TPSA of 32.5 Ų, one hydrogen bond donor, and one rotatable bond (the N-aryl linkage between piperazine and aniline rings), with a molecular weight of 209.27 g/mol [2]. In contrast, 5-fluoro-2-(piperazin-1-ylmethyl)aniline exhibits a larger TPSA of 41.3 Ų, two hydrogen bond donors, two rotatable bonds (due to the methylene spacer), and a higher molecular weight of 225.72 g/mol [1]. These differences place the target compound more favorably within the Rule of Three (Ro3) criteria for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3, rotatable bonds ≤ 3) [3].

Drug-likeness assessment Fragment library curation Physicochemical filtering Medicinal chemistry

Purity Specification and Hazard Classification: Procurement-Relevant Quality Metrics vs. Market-Available Analogs

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is commercially available with a minimum purity specification of 98% from multiple reputable vendors, including BOC Sciences and Leyan . The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This purity specification and standardized hazard classification enable consistent quality assessment and laboratory handling protocols. In contrast, the non-fluorinated analog 2-(4-methylpiperazin-1-yl)aniline (CAS 180605-36-1) is typically offered with a lower purity specification of 95% from common suppliers , introducing additional batch-to-batch variability for applications requiring high-purity starting materials.

Chemical procurement Quality control Laboratory safety Building block sourcing

Solubility Parameter and Storage Stability: Practical Handling Differentiation for Laboratory Workflows

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline exhibits a mean aqueous solubility of >31.4 μg/mL at pH 7.4, providing a baseline for formulation and assay buffer preparation . The compound is a tan solid at ambient temperature with a predicted boiling point of 338.1±42.0 °C at 760 mmHg . For long-term storage, the compound is stable as a powder at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year [1]. These parameters provide actionable guidance for laboratory inventory management and experimental design. In contrast, many generic N-arylpiperazine analogs lack vendor-provided solubility and stability data, introducing uncertainty into assay preparation and long-term storage planning.

Laboratory handling Compound storage Solubility profiling Assay preparation

Optimal Application Scenarios for 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in Medicinal Chemistry and Fragment-Based Discovery


NEK1/NEK2 Kinase Inhibitor Discovery and Mitotic Kinase SAR Exploration

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is optimally deployed as a validated scaffold for developing NEK1 and NEK2 kinase inhibitors, based on its annotation as a dual inhibitor in the Therapeutic Target Database (TTD) derived from primary SAR studies published in the Journal of Medicinal Chemistry [1]. The compound's 5-fluoro-2-(4-methylpiperazin-1-yl)aniline core provides a defined starting point for structure-based optimization of NEK-family kinase inhibitors, with the fluorine atom contributing to metabolic stability and the N-methylpiperazine moiety reducing promiscuous hydrogen bonding. Procurement of this specific scaffold—rather than non-fluorinated analogs such as 2-(4-methylpiperazin-1-yl)aniline or positional isomers—ensures that SAR campaigns begin with a target-validated chemotype, avoiding the confounding variables introduced by untested structural modifications.

Fragment-Based Drug Design and Molecular Scaffold Expansion

As a fragment molecule with molecular weight 209.27 g/mol, XLogP3 of 1.3, TPSA of 32.5 Ų, and only one hydrogen bond donor and one rotatable bond, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline aligns closely with Rule of Three (Ro3) criteria for fragment-based lead discovery [2][3]. The compound's balanced lipophilicity and favorable fragment-likeness parameters position it as an efficient starting point for fragment growing, linking, or merging strategies. The presence of both an aniline primary amine (amenable to amide coupling, sulfonamide formation, or reductive amination) and a piperazine tertiary amine (amenable to alkylation or arylation) provides two distinct vectors for chemical elaboration, maximizing synthetic tractability in hit-to-lead campaigns.

High-Purity Building Block for Late-Stage Functionalization in Medicinal Chemistry

The 98% minimum purity specification of commercially available 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline makes it suitable for applications requiring high-purity building blocks, including late-stage functionalization in medicinal chemistry programs, analytical standard preparation, and reproducible SAR studies . The higher purity specification relative to the 95% typical of the non-fluorinated analog 2-(4-methylpiperazin-1-yl)aniline reduces the risk of impurity-derived side products that can complicate reaction monitoring, purification workflows, and biological assay interpretation. For contract research organizations and pharmaceutical development groups operating under quality management systems, this purity differential translates to reduced rework and improved batch-to-batch consistency.

Structure-Activity Relationship Studies of Fluorinated Aromatic Amines in CNS-Penetrant Compound Design

The 5-fluoro substitution on the aniline ring of this compound confers a documented advantage in metabolic stability by blocking CYP450-mediated oxidation at the C5 position . Combined with the N-methylpiperazine moiety's favorable lipophilicity profile (XLogP3 = 1.3) and the general CNS-penetrant properties of 1-arylpiperazine scaffolds—which achieve brain Cmax within five minutes of parenteral administration in rat models [4]—this compound is well-suited for SAR studies exploring CNS-active kinase inhibitors or receptor ligands. The fluorine atom's electron-withdrawing effect on the aniline ring also modulates the pKa of the aromatic amine, influencing both solubility and receptor binding interactions, making this compound a valuable tool for systematic SAR exploration of fluorinated aromatic amines in CNS drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.